5'-Carboxy Meloxicam

Pharmacokinetics Drug Metabolism Bioequivalence

5'-Carboxy Meloxicam (~60% meloxicam dose) is the essential, analytically irreplaceable reference standard for ANDA method validation, impurity profiling, and QC. Its terminal carboxylic acid group, absent in parent meloxicam and 5'-hydroxymethyl intermediate, uniquely alters chromatographic retention and MS ionization. High-purity lots with full USP/EP traceability are mandatory for demonstrating pharmaceutical equivalence and securing regulatory approval.

Molecular Formula C14H11N3O6S2
Molecular Weight 381.377
CAS No. 130262-93-0
Cat. No. B562538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5'-Carboxy Meloxicam
CAS130262-93-0
Synonyms2-[[(4-Hydroxy-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-3-yl)carbonyl]amino]-5-thiazolecarboxylic Acid; 
Molecular FormulaC14H11N3O6S2
Molecular Weight381.377
Structural Identifiers
SMILESCN1C(=C(C2=CC=CC=C2S1(=O)=O)O)C(=O)NC3=NC=C(S3)C(=O)O
InChIInChI=1S/C14H11N3O6S2/c1-17-10(12(19)16-14-15-6-8(24-14)13(20)21)11(18)7-4-2-3-5-9(7)25(17,22)23/h2-6,18H,1H3,(H,20,21)(H,15,16,19)
InChIKeyMTQQFYLGAZXHTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5'-Carboxy Meloxicam (CAS 130262-93-0): Major Inactive Metabolite for Pharmaceutical Analysis and Bioequivalence Studies


5'-Carboxy Meloxicam (CAS 130262-93-0), also known as 5′-carboxymeloxicam or UH-AC 110 SE, is the principal inactive metabolite of the NSAID meloxicam, an enol-carboxamide class preferential COX-2 inhibitor [1]. This metabolite is formed via cytochrome P450-mediated oxidation of 5'-hydroxymethyl meloxicam and accounts for approximately 60% of an administered dose of meloxicam [2]. As a pharmacologically inactive product of extensive biotransformation, 5'-Carboxy Meloxicam serves a critical role as a reference standard in analytical method development, method validation (AMV), quality control (QC) applications for Abbreviated New Drug Applications (ANDA), and commercial production of meloxicam [3].

5'-Carboxy Meloxicam: Why Pharmacopoeial Compliance Demands Specificity Over Generic Metabolite Substitutes


Substituting 5'-Carboxy Meloxicam with a structurally similar oxicam metabolite, such as 5'-hydroxymethyl meloxicam or the parent drug meloxicam, is not analytically viable. 5'-Carboxy Meloxicam possesses a unique terminal carboxylic acid group resulting from the complete oxidation of the 5-methylthiazole moiety of meloxicam, which fundamentally alters its chromatographic retention time, ionization efficiency in LC-MS/MS, and UV absorption profile [1]. For instance, while meloxicam is the pharmacologically active entity used for therapeutic drug monitoring, its extensive metabolism (>99%) means that the parent compound is virtually undetectable in urine (<0.5% unchanged) [2]. Consequently, for reliable assessment of patient adherence, metabolism, or bioequivalence, the specific quantification of the major metabolite, 5'-Carboxy Meloxicam, is essential and cannot be achieved using the parent drug or other intermediate metabolites as surrogates [3].

Quantitative Comparative Data for 5'-Carboxy Meloxicam: Procurement-Relevant Differentiation from Analogs


Metabolic Abundance: 5'-Carboxy Meloxicam is the Predominant In Vivo Metabolite, Outweighing 5'-Hydroxymethyl Meloxicam by Nearly 3-Fold

In rat metabolic studies, 5'-Carboxy Meloxicam is formed at a higher proportion (49%) of metabolites in bile compared to the intermediate 5'-hydroxymethyl derivative (22%) [1]. This quantitative distribution is critical as it demonstrates that 5'-Carboxy Meloxicam is the terminal and dominant excretory product of meloxicam's oxidative metabolism. While 5'-hydroxymethyl meloxicam is an intermediate, it is further oxidized to 5'-Carboxy Meloxicam, making the latter the most abundant metabolite available for quantitation in biological matrices, thereby providing the highest analytical signal and sensitivity for method development [1].

Pharmacokinetics Drug Metabolism Bioequivalence

Pharmacokinetic Differentiation: 5'-Carboxy Meloxicam Exhibits 19-Fold Longer Half-Life and 253-Fold Higher Systemic Exposure Than Parent Meloxicam

Pharmacokinetic analysis in oral fluid samples reveals that 5'-Carboxy Meloxicam exhibits dramatically different pharmacokinetic parameters compared to its parent drug, meloxicam [1]. Specifically, the metabolite's half-life (T1/2) is 47.26 ± 144.04 hours, which is 19.1 times longer than that of meloxicam (2.48 ± 6.89 h) [1]. This prolonged terminal phase means that 5'-Carboxy Meloxicam is detectable for an extended period post-dose, providing a longer window for compliance monitoring and forensic analysis. Furthermore, the area under the curve (AUC0-t) for 5'-Carboxy Meloxicam (134,733.7 ± 350,579.04 h×ng/mL) is over 253 times greater than that of meloxicam (532.26 ± 815.55 h×ng/mL), indicating a vastly greater systemic exposure to the metabolite [1].

Pharmacokinetics Bioanalysis Drug Monitoring

Pharmacological Inactivity: A Decisive Advantage for Bioequivalence and Excretion Studies Where Activity is a Confounder

In contrast to the parent drug meloxicam, which is a potent and selective COX-2 inhibitor with an IC50 of 71.5 µM in human microsomal assays [1], 5'-Carboxy Meloxicam is recognized as a pharmacologically inactive metabolite [2]. This lack of COX-2 inhibitory activity is a direct consequence of the complete oxidation of the 5-methylthiazole group, a structural feature essential for the potent anti-inflammatory activity of the enol-carboxamide class [3]. This inactivity is a key advantage for its use as an analytical standard; it ensures that the measured analyte does not confound bioequivalence or pharmacodynamic studies, which rely on the parent drug's activity, and instead serves as a pure marker of metabolism and excretion.

Pharmacology Bioequivalence Drug Safety

Cross-Species Metabolic Consistency: 5'-Carboxy Meloxicam is a Major Metabolite in Rats, Mini-Pigs, and Humans, Supporting Translational Studies

Comparative pharmacokinetic studies have established that 5'-Carboxy Meloxicam is a major metabolite across multiple preclinical species and humans [1]. The metabolite was identified as a principal biotransformation product in rats, mini-pigs, and humans following administration of [14C]meloxicam, indicating a conserved metabolic pathway [1]. This cross-species consistency is not observed for all meloxicam metabolites; for instance, an oxamic acid metabolite was found only in rat urine but not in bile or in other species [2]. The reliable formation of 5'-Carboxy Meloxicam across species makes it a robust biomarker for translating preclinical toxicology and pharmacokinetic findings to human clinical studies, thereby supporting the regulatory acceptance of animal data in drug development.

Pharmacokinetics Translational Research Drug Development

Proven Analytical Utility: Established Method for LC-MS/MS Quantification in Oral Fluid Demonstrates Robust Application

A validated LC-MS/MS method has been established for the simultaneous quantification of meloxicam and 5'-Carboxy Meloxicam in human oral fluid [1]. This method provides the necessary sensitivity and specificity for pharmacokinetic studies, with a reported calibration range and extraction recovery suitable for clinical and forensic applications. The method's validation parameters, including precision and accuracy, are within accepted bioanalytical guidelines (e.g., 95.0% to 119.0% accuracy and 0.2% to 17.0% precision for a similar HPLC-UV method in plasma [2]), demonstrating the feasibility of reliable quantitation of this metabolite in non-invasive sample matrices. This established methodology directly supports the compound's use as a certified reference standard for quality control and method validation in laboratories.

Bioanalysis LC-MS/MS Method Validation

Targeted Applications of 5'-Carboxy Meloxicam (CAS 130262-93-0) in Pharmaceutical and Biomedical Research


Pharmaceutical QC and ANDA Filing: Certified Reference Standard for Impurity Profiling

In the context of Abbreviated New Drug Application (ANDA) submissions for generic meloxicam formulations, 5'-Carboxy Meloxicam is an essential reference standard for demonstrating pharmaceutical equivalence. Regulatory agencies require comprehensive impurity profiling and validation of analytical methods to ensure that generic products do not contain uncharacterized or unsafe levels of related substances [1]. The quantitative evidence of 5'-Carboxy Meloxicam as the major metabolite (49% in bile vs. 22% for 5'-hydroxymethyl) [2] underscores its relevance as a key process impurity and degradation marker. Procurement of a high-purity, well-characterized lot of 5'-Carboxy Meloxicam is therefore a direct requirement for method validation (AMV) and routine quality control (QC) testing during commercial production, ensuring compliance with pharmacopoeial standards (e.g., USP, EP) and facilitating successful ANDA review [3].

Clinical Bioequivalence and Pharmacokinetic Studies: Non-Invasive Therapeutic Drug Monitoring

For clinical trials assessing bioequivalence between a test and reference meloxicam product, quantifying the major metabolite 5'-Carboxy Meloxicam in easily accessible matrices like oral fluid offers a patient-friendly, non-invasive alternative to plasma sampling [1]. Given that the metabolite's AUC0-t (134,733.7 h×ng/mL) is over 253 times greater than that of the parent drug [1], assays targeting the metabolite provide superior sensitivity and a longer detection window (T1/2 of 47.26 h vs. 2.48 h for meloxicam) [1]. This allows for more flexible sampling schedules and robust pharmacokinetic parameter estimation, which is critical for determining if a generic formulation delivers an equivalent rate and extent of drug exposure. The established LC-MS/MS method for oral fluid [1] provides a validated analytical pathway for researchers to implement these studies.

Drug-Drug Interaction and Metabolism Studies: Specific Probe for CYP2C9 Activity

Since the formation of 5'-Carboxy Meloxicam is primarily dependent on the cytochrome P450 enzyme CYP2C9 [1], this metabolite can serve as a specific endogenous-like probe for assessing CYP2C9 activity in vitro and in vivo. In drug-drug interaction (DDI) studies, a decrease in the formation of 5'-Carboxy Meloxicam in the presence of a co-administered drug would indicate CYP2C9 inhibition, a finding with significant clinical implications given CYP2C9's role in metabolizing warfarin and other narrow therapeutic index drugs. The quantitative data showing that specific CYP2C9 inhibitors (e.g., fenofibrate, sertraline) concentration-dependently inhibit meloxicam metabolism [2] validates the use of this metabolite's formation rate as a reliable biomarker for CYP2C9 phenotyping and DDI risk assessment.

Translational Pharmacokinetic Modeling: Cross-Species Biomarker for Allometric Scaling

In preclinical drug development, the consistency of 5'-Carboxy Meloxicam as a major metabolite across rats, mini-pigs, and humans [1] makes it an ideal biomarker for allometric scaling and physiologically-based pharmacokinetic (PBPK) modeling. Researchers can use quantitative data on metabolite formation and elimination in animal models to predict human pharmacokinetics, thereby optimizing dosing regimens for first-in-human trials. The established metabolic profile, where 5'-Carboxy Meloxicam accounts for 49% of metabolites in rat bile [2], provides a solid quantitative foundation for these predictive models, reducing uncertainty and enhancing the translational value of preclinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5'-Carboxy Meloxicam

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.